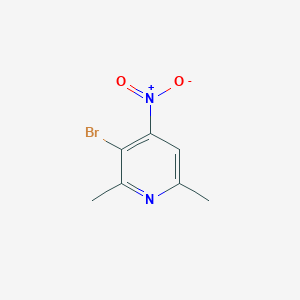
3-Bromo-2,6-dimethyl-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-dimethyl-4-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by a bromine atom at the third position, two methyl groups at the second and sixth positions, and a nitro group at the fourth position on the pyridine ring
Preparation Methods
The synthesis of 3-Bromo-2,6-dimethyl-4-nitropyridine typically involves several steps:
Starting Material: The synthesis begins with 2,6-dimethylpyridine.
Bromination: The bromination of 2,6-dimethylpyridine is carried out using bromine or a brominating agent to introduce the bromine atom at the third position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-Bromo-2,6-dimethyl-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, leading to the formation of amino derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2,6-dimethyl-4-nitropyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethyl-4-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom and methyl groups also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Bromo-2,6-dimethyl-4-nitropyridine can be compared with other nitropyridine derivatives such as:
2-Bromo-3-nitropyridine: Lacks the methyl groups, leading to different reactivity and applications.
4-Chloro-2,6-dimethyl-3-nitropyridine:
3-Nitropyridine: Absence of bromine and methyl groups results in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-bromo-2,6-dimethyl-4-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-6(10(11)12)7(8)5(2)9-4/h3H,1-2H3 |
InChI Key |
YCNJKBGRAQTFFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















